molecular formula C10H20N2 B12575920 3-Ethyl-5,7,7-trimethyl-2,3,6,7-tetrahydro-1H-1,4-diazepine CAS No. 189620-91-5

3-Ethyl-5,7,7-trimethyl-2,3,6,7-tetrahydro-1H-1,4-diazepine

Cat. No.: B12575920
CAS No.: 189620-91-5
M. Wt: 168.28 g/mol
InChI Key: POXRHKYJARGACQ-UHFFFAOYSA-N
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Description

3-Ethyl-5,7,7-trimethyl-2,3,6,7-tetrahydro-1H-1,4-diazepine is a heterocyclic compound that belongs to the class of diazepines Diazepines are seven-membered ring compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5,7,7-trimethyl-2,3,6,7-tetrahydro-1H-1,4-diazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with a suitable diketone or ketoester in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5,7,7-trimethyl-2,3,6,7-tetrahydro-1H-1,4-diazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

3-Ethyl-5,7,7-trimethyl-2,3,6,7-tetrahydro-1H-1,4-diazepine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-5,7,7-trimethyl-2,3,6,7-tetrahydro-1H-1,4-diazepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazepine: A simpler analog with similar structural features.

    Benzodiazepines: Compounds with a fused benzene ring, known for their psychoactive properties.

    Piperazines: Six-membered ring compounds with two nitrogen atoms, used in various pharmaceutical applications.

Uniqueness

3-Ethyl-5,7,7-trimethyl-2,3,6,7-tetrahydro-1H-1,4-diazepine is unique due to its specific substitution pattern and the presence of an ethyl group and three methyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

189620-91-5

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

3-ethyl-5,7,7-trimethyl-1,2,3,6-tetrahydro-1,4-diazepine

InChI

InChI=1S/C10H20N2/c1-5-9-7-11-10(3,4)6-8(2)12-9/h9,11H,5-7H2,1-4H3

InChI Key

POXRHKYJARGACQ-UHFFFAOYSA-N

Canonical SMILES

CCC1CNC(CC(=N1)C)(C)C

Origin of Product

United States

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